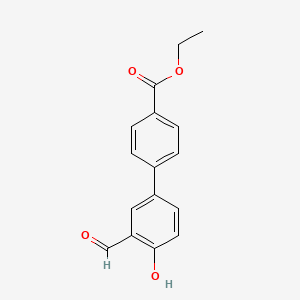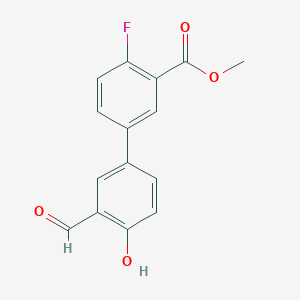
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FFC-2FP) is a synthetic phenolic compound with a wide range of applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of fluoro-methoxycarbonylphenyl derivatives on various biological systems. In addition, 5-FFC-2FP has been used to study the mechanism of action of fluoro-methoxycarbonylphenyl derivatives, as well as to investigate the advantages and limitations of using fluoro-methoxycarbonylphenyl derivatives in laboratory experiments.
Applications De Recherche Scientifique
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in scientific research to study the biochemical and physiological effects of fluoro-methoxycarbonylphenyl derivatives on various biological systems. It has also been used to study the mechanism of action of fluoro-methoxycarbonylphenyl derivatives, as well as to investigate the advantages and limitations of using fluoro-methoxycarbonylphenyl derivatives in laboratory experiments. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies to identify potential therapeutic targets for the treatment of various diseases, such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes involved in the biosynthesis of certain proteins and lipids. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to bind to certain receptors on the surface of cells, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% have been studied in various biological systems. In vitro studies have shown that the compound can inhibit the activity of enzymes involved in the biosynthesis of certain proteins and lipids. In addition, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to bind to certain receptors on the surface of cells, which can lead to the inhibition of cell proliferation and the induction of apoptosis. In animal models, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to reduce inflammation and to inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. First, the compound is easy to synthesize and can be purified by recrystallization. Second, 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to have a wide range of biochemical and physiological effects, making it useful for studying the mechanism of action of fluoro-methoxycarbonylphenyl derivatives. Third, the compound is relatively stable and can be stored at room temperature for extended periods of time.
However, there are also some limitations to the use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments. First, the compound is not approved for use in humans, and its use in laboratory experiments should be limited to animal models. Second, the compound is not water-soluble, which can limit its utility in certain types of experiments. Third, the compound has not been thoroughly studied, and more research is needed to fully understand its biochemical and physiological effects.
Orientations Futures
Given the wide range of applications of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research, there are several potential future directions for this compound. First, further studies are needed to better understand the mechanism of action of the compound and to identify potential therapeutic targets for the treatment of various diseases. Second, further studies are needed to investigate the potential toxicity of the compound and to identify potential side effects. Third, further studies are needed to optimize the synthesis of the compound and to develop more efficient and cost-effective methods for its production. Finally, further studies are needed to explore the potential uses of the compound in drug delivery systems and in other biomedical applications.
Méthodes De Synthèse
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-fluoro-3-methoxycarbonylphenyl isocyanate with 2-formylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95%. The second step involves the purification of 5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, 95% by recrystallization. The recrystallization process involves the addition of a solvent, such as ethanol or methanol, to the reaction mixture, followed by the addition of a non-solvent, such as water or hexane, to precipitate the desired product.
Propriétés
IUPAC Name |
methyl 2-fluoro-5-(4-formyl-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARCQJGHWNTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685314 | |
| Record name | Methyl 4-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261907-55-4 | |
| Record name | Methyl 4-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378724.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)










